4-(2-Methylphenyl)sulfanylbutane-1-thiol
Description
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYKZXFYFRXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural differences and similarities:
| Compound Name | Molecular Formula | Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|
| 4-(2-Methylphenyl)sulfanylbutane-1-thiol | C₁₁H₁₄S₂ | 2-Methylphenyl, thiol | Thiol, sulfanyl | Polymers, drug delivery |
| 4-[(4-Methylphenyl)sulfanyl]butan-2-one | C₁₁H₁₂OS | 4-Methylphenyl, ketone | Ketone, sulfanyl | Organic synthesis intermediates |
| (2S)-2-amino-4-(methylsulfanyl)butane-1-thiol | C₅H₁₃NS₂ | Methyl, amino, thiol | Thiol, sulfanyl, amine | Biochemical research |
Key Observations:
- Aromatic vs. Aliphatic Substituents: The 2-methylphenyl group in the target compound introduces steric hindrance and π-conjugation, enhancing stability in hydrophobic environments compared to the methyl group in (2S)-2-amino-4-(methylsulfanyl)butane-1-thiol .
- Functional Groups: The thiol group in the target compound enables disulfide bond formation, critical in polymer crosslinking. In contrast, the ketone in 4-[(4-Methylphenyl)sulfanyl]butan-2-one makes it reactive in nucleophilic additions (e.g., thia-Michael reactions) .
Physicochemical Properties
- Lipophilicity: The 2-methylphenyl group increases hydrophobicity (logP ~3.5 estimated) compared to the amino-thiol analog (logP ~1.2) .
- Melting Point: Aromatic stacking in the target compound may elevate its melting point relative to aliphatic analogs but lower than the ketone derivative due to weaker intermolecular forces in thiols.
- Reactivity: The thiol group’s high nucleophilicity facilitates reactions with electrophiles (e.g., alkyl halides), whereas the ketone in 4-[(4-Methylphenyl)sulfanyl]butan-2-one is more prone to redox reactions .
Research Findings and Gaps
- Synthetic Challenges: The steric bulk of the 2-methylphenyl group may complicate synthesis compared to smaller substituents, requiring optimized catalysts or solvents.
- Biological Studies: Limited data exists on the target compound’s toxicity or metabolic pathways, necessitating comparative studies with amino-thiol analogs .
- Material Science: Research into disulfide-based polymers using the target compound could exploit its aromatic stability for high-temperature applications.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 4-(2-Methylphenyl)sulfanylbutane-1-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via the thia-Michael reaction , where a thiol group is added to an α,β-unsaturated carbonyl precursor. For example, electrochemical generation of catalysts (e.g., base catalysts) can improve regioselectivity and yield . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst tuning : Use of mild bases (e.g., DBU) to minimize side reactions.
- Temperature control : Reactions performed at 50–60°C typically balance speed and selectivity.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 4-(2-Methylphenyl)sulfanylbutane-1-thiol?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the presence of the sulfanyl group (δ ~2.5–3.5 ppm for S-H protons) and aromatic methyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Stretching frequencies for S-H (~2550 cm) and C-S (~700 cm) bonds are diagnostic .
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity and regioselectivity of 4-(2-Methylphenyl)sulfanylbutane-1-thiol in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict whether substitution occurs at the terminal thiol or aryl-sulfanyl group. For example, Fukui indices can identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar solvents may stabilize intermediates).
- Case Study : Analogous sulfanyl ketones show preferential reactivity at the β-carbon due to steric hindrance at the aryl group .
Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfanyl-containing compounds like 4-(2-Methylphenyl)sulfanylbutane-1-thiol across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microdilution (quantitative MIC/MBC) methods to rule out false positives .
- Control Experiments : Test for thiol oxidation byproducts (e.g., sulfoxides) that may confound results. Use antioxidants (e.g., BHT) in storage buffers.
- Structural Analog Comparison : Compare activity against 4-(4-Methylphenyl)sulfanyl derivatives to isolate the impact of the 2-methyl substituent .
Data Contradiction Analysis
Q. How should researchers address discrepancies in catalytic efficiency when using electrochemical vs. traditional base catalysts for synthesizing 4-(2-Methylphenyl)sulfanylbutane-1-thiol?
- Methodological Answer :
- Catalyst Screening : Compare turnover numbers (TONs) for electrochemical (e.g., Pt electrodes) vs. chemical bases (e.g., KCO) under identical solvent/temperature conditions.
- Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., disulfides from thiol oxidation) that reduce yield in electrochemical setups.
- Reference Data : Electrochemical methods may achieve higher selectivity (>90%) but require precise potential control to avoid overoxidation .
Experimental Design Considerations
Q. What in silico tools are recommended for designing derivatives of 4-(2-Methylphenyl)sulfanylbutane-1-thiol with enhanced biological activity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial potency .
- Docking Simulations : Target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Adjust the methylphenyl group to optimize hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
